(4-Ethoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine
CAS No.: 510723-83-8
Cat. No.: VC21494792
Molecular Formula: C14H21NO2
Molecular Weight: 235.32g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 510723-83-8 |
|---|---|
| Molecular Formula | C14H21NO2 |
| Molecular Weight | 235.32g/mol |
| IUPAC Name | N-[(4-ethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine |
| Standard InChI | InChI=1S/C14H21NO2/c1-2-16-13-7-5-12(6-8-13)10-15-11-14-4-3-9-17-14/h5-8,14-15H,2-4,9-11H2,1H3 |
| Standard InChI Key | UPMNIKCKTURHHR-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)CNCC2CCCO2 |
| Canonical SMILES | CCOC1=CC=C(C=C1)CNCC2CCCO2 |
Introduction
The compound "(4-Ethoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine" represents a complex organic molecule with potential applications in pharmaceuticals, materials science, or synthetic chemistry. Its structure suggests it is composed of two primary functional groups: a benzyl amine derivative and a tetrahydrofuran (THF) moiety. This article explores its chemical structure, properties, synthesis, and potential applications.
Molecular Formula
The molecular formula of the compound can be deduced as , based on its name.
Structural Features
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Benzyl Group: The "4-ethoxy-benzyl" indicates a benzene ring substituted with an ethoxy group (-OCHCH) at the para position.
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Amine Functionality: The central nitrogen atom is bonded to both the benzyl group and the tetrahydrofuran moiety.
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Tetrahydrofuran (THF) Moiety: A saturated cyclic ether attached via a methylene (-CH-) group to the amine.
Synthesis
The synthesis of "(4-Ethoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine" would likely involve:
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Formation of the Benzyl Amine:
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Reacting 4-ethoxybenzaldehyde with ammonia or an amine source to form the benzyl amine intermediate.
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Attachment of the THF Moiety:
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Using a halogenated THF derivative (e.g., tetrahydrofuran-2-methyl chloride) to alkylate the benzyl amine under basic conditions.
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General Reaction Scheme
Pharmaceutical Applications
The compound's structure suggests it could act as:
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A ligand for receptor binding due to its amine functionality.
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A precursor for drug molecules targeting neurological or cardiovascular systems.
Material Science
The combination of aromatic and ether groups may make it useful in polymer synthesis or as an additive for improving material properties such as flexibility or thermal stability.
Analytical Characterization
To confirm its structure, standard analytical techniques would be employed:
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Nuclear Magnetic Resonance (NMR):
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NMR to identify hydrogen environments.
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NMR for carbon framework analysis.
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Mass Spectrometry (MS):
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To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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To identify functional groups (e.g., N-H stretch for amines, C-O stretch for ethers).
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